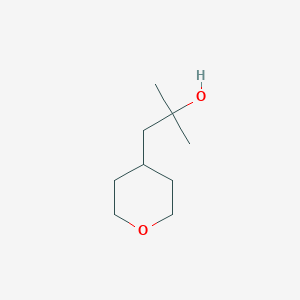

2-Methyl-1-(tetrahydro-2h-pyran-4-yl)propan-2-ol

Beschreibung

Eigenschaften

Molekularformel |

C9H18O2 |

|---|---|

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

2-methyl-1-(oxan-4-yl)propan-2-ol |

InChI |

InChI=1S/C9H18O2/c1-9(2,10)7-8-3-5-11-6-4-8/h8,10H,3-7H2,1-2H3 |

InChI-Schlüssel |

RWVWDOUMXZLRRM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1CCOCC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reduction of Methyl 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanoate

One of the primary synthetic routes involves the reduction of methyl 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanoate to yield the target 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol, which is a close structural analog and intermediate to the title compound.

- Reagents and Conditions : Lithium aluminium hydride (LiAlH4) is added portionwise to the ester dissolved in tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C. The mixture is stirred for approximately 2 hours, followed by quenching with sodium sulfate decahydrate powder at 0 °C to room temperature.

- Outcome : After filtration and concentration under reduced pressure, the product is obtained as a colorless oil in quantitative yield (100%).

- Characterization : The product exhibits characteristic ^1H NMR signals consistent with the tetrahydropyran ring and the tertiary alcohol moiety, confirming successful reduction without further purification required for subsequent steps.

| Step | Reagent/Condition | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1 | LiAlH4 in THF, inert atmosphere | 0 °C to RT | 2.5 h | Quantitative (100%) | 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol (colorless oil) |

Grignard Addition to Methyl Tetrahydro-2H-pyran-4-carboxylate

Another method involves the preparation of 1-(tetrahydro-2H-pyran-4-yl)ethanone as a key intermediate, which can be further elaborated to the target compound.

- Procedure :

- Initially, methyl tetrahydro-2H-pyran-4-carboxylate is reacted with 2 M isopropylmagnesium chloride in THF at -20 °C under nitrogen, in the presence of N,O-dimethylhydroxylamine hydrochloride.

- After quenching with saturated ammonium chloride solution and extraction, the crude product is purified.

- Subsequently, the intermediate undergoes a second Grignard addition with methylmagnesium chloride in THF at 7 °C.

- Yield and Purification : The final isolated product, 1-(tetrahydro-pyran-4-yl)ethanone, is obtained in 75% yield after silica gel chromatography.

- Characterization : ^1H NMR data confirm the structure with expected multiplets for the tetrahydropyran ring and methyl ketone protons.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | 2 M isopropylmagnesium chloride, N,O-dimethylhydroxylamine hydrochloride, THF | -20 °C | 30 min | Intermediate | Methyl tetrahydro-2H-pyran-4-carboxylate derivative |

| 2 | 3 M methylmagnesium chloride in THF | 7 °C | 40 min | 75 | 1-(tetrahydro-pyran-4-yl)ethanone |

Analysis of Preparation Methods

Efficiency and Yield

- The LiAlH4 reduction method provides a straightforward, high-yielding route (quantitative) to the protected alcohol intermediate, which is crucial for further transformations.

- The Grignard addition approach to the ethanone intermediate achieves a good yield (75%) and allows for subsequent elaboration to the tertiary alcohol structure.

- The acid-catalyzed cyclization method is effective for preparing the tetrahydropyran core but requires longer reaction times and harsher conditions.

Reaction Conditions and Practical Considerations

- The use of inert atmosphere and low temperatures in the reduction and Grignard steps is essential to prevent side reactions and decomposition.

- The quenching and work-up procedures involving sodium sulfate decahydrate and ammonium chloride solutions are critical for safe and efficient isolation of products.

- Purification by silica gel chromatography is necessary for obtaining analytically pure compounds, especially after Grignard reactions.

Spectroscopic Characterization

- ^1H NMR spectroscopy consistently confirms the presence of the tetrahydropyran ring protons, methyl groups, and hydroxyl functionalities.

- The chemical shifts and multiplicities align with expected values for the target and intermediate compounds, providing reliable structural validation.

Summary Table of Key Preparation Steps

| Method | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| LiAlH4 Reduction | Methyl 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanoate | LiAlH4 in THF, 0 °C to RT, inert atmosphere | 2-Methyl-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol | 100 | Quantitative yield, colorless oil |

| Grignard Addition | Methyl tetrahydro-2H-pyran-4-carboxylate | Isopropylmagnesium chloride, methylmagnesium chloride, THF, -20 °C to 7 °C | 1-(Tetrahydro-pyran-4-yl)ethanone | 75 | Requires chromatography purification |

| Acid-Catalyzed Cyclization | But-3-en-1-ol + 2,4,6-trimethyl-1,3,5-trioxane | 20% H2SO4, 85 °C, 48 h | 2-Methyl-tetrahydro-pyran-4-ol | - | Longer reaction time, related intermediate |

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is used in various scientific research fields:

- Chemistry It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.

- Biology The compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in synthesizing pharmaceutical compounds.

- Industry It is utilized in producing specialty chemicals and as an intermediate in manufacturing various industrial products.

Chemical Reactions

2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol undergoes several chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or aldehydes.

- Reduction Reduction reactions can convert it into corresponding alcohols or amines.

- Substitution The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products. The products formed depend on the specific reaction conditions and reagents used; oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

This compound's structure, which includes a tertiary amine and a cyclic ether, suggests possible interactions with biological systems, particularly in therapeutic contexts. Preliminary studies suggest that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways.

The biological activity of 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is primarily linked to its interaction with various enzymatic pathways.

- Dihydrofolate Reductase (DHFR) Inhibition This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced cell proliferation, which is particularly relevant in cancer therapeutics.

- Kinase Activity The compound may also exhibit inhibitory effects on specific kinases involved in signal transduction pathways. For instance, derivatives have shown activity against mitogen-activated protein kinases (MAPKs), which play roles in cell growth and differentiation.

Case Studies

Research indicates that compounds structurally similar to 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol have been evaluated for their efficacy against various cancers. For example, pyridopyrimidine derivatives have been shown to inhibit DHFR effectively, leading to apoptosis in cancer cells. Some studies suggest that amino alcohols can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells, which has implications for treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate cellular processes and biochemical pathways, resulting in specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physicochemical Data

| Property | 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol | 2-Methyl-1-(tetrahydrofuran-3-yl)propan-2-ol | 1-(Tetrahydropyran-4-yl)-2-propanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 172.25 | 158.20 | 144.21 |

| Boiling Point (°C) | 245–250 (est.) | 230–235 | 220–225 |

| LogP (Octanol-Water) | 1.8 | 1.2 | 0.9 |

| Solubility in Water (mg/mL) | 15.3 | 28.7 | 42.1 |

Note: Data extrapolated from analogous compounds and computational models .

Reactivity and Functional Performance

- Acid-Catalyzed Dehydration : The tetrahydropyran ring stabilizes carbocation intermediates, making dehydration slower than in furan analogs but faster than cyclohexyl derivatives .

- Oxidation Resistance: The tertiary alcohol group resists oxidation better than secondary alcohols (e.g., 1-(tetrahydropyran-4-yl)-2-propanol), as seen in controlled H₂O₂ exposure trials .

Hydrogen Bonding : The hydroxyl group forms stronger hydrogen bonds than cyclohexyl analogs, enhancing solubility in polar aprotic solvents like DMSO .

Biologische Aktivität

2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol, also known by its CAS number 1481265-09-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The molecular formula for 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol is C9H18O2, with a molecular weight of approximately 158.24 g/mol. The compound features a tetrahydropyran ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 1481265-09-1 |

| Purity | ≥98% |

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated using various cell lines, including THP-1 (human monocytic leukemia cells). The selectivity index (SI), which is calculated as the ratio of cytotoxic concentration (CC50) to the effective concentration (IC50), is an important measure of safety and efficacy. Compounds with higher SI values indicate better therapeutic profiles, suggesting that further investigations into 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol could yield valuable insights into its potential as a therapeutic agent .

Case Studies and Research Findings

A notable study analyzed the structure–activity relationship (SAR) of tetrahydropyran derivatives. It was found that modifications to the tetrahydropyran ring significantly influenced biological activity, particularly in terms of antileishmanial effects. The study emphasized the importance of functional groups attached to the ring structure in enhancing bioactivity and reducing toxicity .

Mechanistic Insights

The mechanism by which tetrahydropyrans exert their biological effects often involves interaction with cellular pathways that regulate oxidative stress and apoptosis in target cells. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines through ROS-mediated pathways, suggesting a dual role in both antiparasitic and anticancer activities .

Q & A

Q. What are the standard synthetic routes for 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, analogous compounds are synthesized via nucleophilic substitution or Grignard reactions targeting the tetrahydropyran ring. Reaction optimization requires precise control of temperature, solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., triethylamine). Post-synthesis purification often employs column chromatography (ethyl acetate/hexane mixtures) and recrystallization (e.g., from 2-propanol) to enhance yield and purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for verifying stereochemistry and substituent positions, particularly distinguishing methyl and hydroxyl groups on the tetrahydropyran ring. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify hydroxyl and ether functional groups .

Q. How does the tetrahydropyran ring influence the compound’s physicochemical properties?

The tetrahydropyran ring enhances rigidity and lipophilicity, affecting solubility and metabolic stability. Substituents like the methyl group at position 2 and the hydroxyl group at position 1 modulate electronic effects (e.g., hydrogen bonding capacity) and steric hindrance, critical for interactions in biological systems .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis?

Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., organocatalysts) can control stereochemistry. For example, enantioselective reduction of ketones (using NaBH4 with chiral ligands) or kinetic resolution during cyclization may yield the desired diastereomers. Chiral HPLC or enzymatic resolution can further isolate enantiomers .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from variations in assay conditions (pH, temperature) or impurity profiles. Rigorous replication under standardized protocols (e.g., enzyme kinetics at controlled pH 7.4) and orthogonal validation (e.g., surface plasmon resonance for binding affinity) are recommended. Statistical meta-analysis of published datasets can identify confounding variables .

Q. What methodologies assess the compound’s stability under physiological conditions?

Accelerated stability studies in simulated biological fluids (e.g., PBS at 37°C) combined with HPLC monitoring detect degradation products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability, while photodegradation is assessed via UV-Vis spectroscopy under controlled light exposure .

Q. How does modifying substituents on the tetrahydropyran ring impact pharmacological profiles?

Systematic structure-activity relationship (SAR) studies are critical. For example, replacing the methyl group with bulkier substituents (e.g., isopropyl) may enhance target selectivity by reducing off-target interactions. Computational modeling (molecular docking) predicts binding modes, while in vitro assays (e.g., cytochrome P450 inhibition) evaluate metabolic pathways .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scale-up introduces issues like exothermic reaction control and solvent recovery. Continuous flow reactors improve heat dissipation for sensitive steps (e.g., Grignard reactions). Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time. Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.